REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[C:8]12([N:18]=[C:19]=[O:20])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2.Cl.[CH3:22]N(C=O)C>>[CH3:22][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][NH:1][C:19]([NH:18][C:8]12[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2)=[O:20].[C:8]12([NH:18][C:19](=[O:20])[NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
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NCCCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)N=C=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 24 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
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30 min
|
Type
|
FILTRATION
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Details
|
The solid crystalline product was filtered
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Type
|
WASH
|
Details
|
washed with water (20 mL) and ethyl acetate (20 mL)
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Type
|
CUSTOM
|
Details
|
The resulting solid was dried in a vacuum oven
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCNC(=O)NC12CC3CC(CC(C1)C3)C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC(NCCCC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |